molecular formula C5H7Cl B12064055 Cyclopropane, (1-chloroethenyl)- CAS No. 24154-06-1

Cyclopropane, (1-chloroethenyl)-

Cat. No.: B12064055
CAS No.: 24154-06-1
M. Wt: 102.56 g/mol
InChI Key: DMBZMYSIZIVDDT-UHFFFAOYSA-N
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Description

Cyclopropane, (1-chloroethenyl)-, also known by its chemical formula C5H7Cl, is a compound that features a cyclopropane ring substituted with a 1-chloroethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane, (1-chloroethenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetylene with chloroform in the presence of a strong base like potassium tert-butoxide. This reaction proceeds via the formation of a cyclopropylcarbene intermediate, which then reacts with chloroform to yield the desired product .

Industrial Production Methods

Industrial production of cyclopropane, (1-chloroethenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, (1-chloroethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Cyclopropane, (1-chloroethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of cyclopropane, (1-chloroethenyl)- involves its interaction with molecular targets through its reactive cyclopropane ring and chloroethenyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or materials science .

Properties

CAS No.

24154-06-1

Molecular Formula

C5H7Cl

Molecular Weight

102.56 g/mol

IUPAC Name

1-chloroethenylcyclopropane

InChI

InChI=1S/C5H7Cl/c1-4(6)5-2-3-5/h5H,1-3H2

InChI Key

DMBZMYSIZIVDDT-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CC1)Cl

Origin of Product

United States

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